Direct IC50 Comparison: Z-Pro-Leu-Ala-NHOH vs. Z-Pro-Leu-Gly-NHOH Against Human Skin Collagenase
Z-Pro-Leu-Ala-NHOH demonstrates a ~40-fold higher potency against human skin collagenase compared to its glycine-containing analog Z-Pro-Leu-Gly-NHOH. In head-to-head studies conducted under comparable in vitro conditions, Z-Pro-Leu-Ala-NHOH inhibited the target enzyme with an IC50 in the order of 1 µM (10⁻⁶ M) [1], whereas Z-Pro-Leu-Gly-NHOH required a concentration of 40 µM (4 × 10⁻⁵ M) to achieve equivalent inhibition [2]. This difference is attributed to the more favorable S1' pocket interaction provided by the alanine residue.
| Evidence Dimension | Inhibitory potency (IC50) against human skin collagenase |
|---|---|
| Target Compound Data | IC50 ~ 1 µM |
| Comparator Or Baseline | Z-Pro-Leu-Gly-NHOH (CAS 103145-74-0), IC50 = 40 µM |
| Quantified Difference | ~40-fold higher potency |
| Conditions | In vitro enzyme inhibition assay; human skin collagenase |
Why This Matters
This large potency differential provides a clear, quantitative justification for selecting Z-Pro-Leu-Ala-NHOH over the Gly analog when stronger collagenase inhibition is required in mechanistic or screening studies.
- [1] Odake, S., Morita, Y., Morikawa, T., Yoshida, N., Hori, H., & Nagai, Y. (1990). Vertebrate collagenase inhibitor. I. Tripeptidyl hydroxamic acids. Chemical and Pharmaceutical Bulletin, 38(4), 1007-1011. View Source
- [2] Moore, W. M., & Spilburg, C. A. (1986). Peptide hydroxamic acids inhibit skin collagenase. Biochemical and Biophysical Research Communications, 136(1), 1-6. View Source
